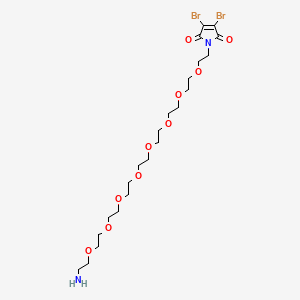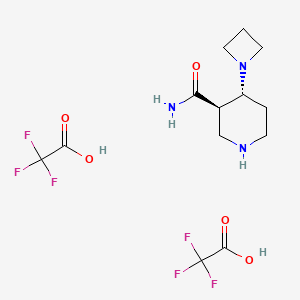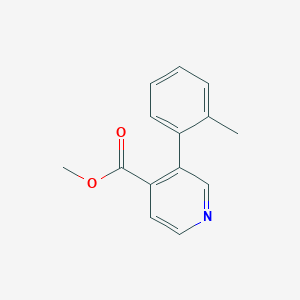
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with a 2-methylphenyl group and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route for the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester with a similar structure but with a benzene ring instead of a pyridine ring.
Ethyl acetate: A simpler ester with a different alkyl group.
Methyl formate: An ester with a formyl group instead of a carboxylic acid group.
Uniqueness
3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both a pyridine ring and a 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other esters .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-(2-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-4-6-11(10)13-9-15-8-7-12(13)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
YCEXHYXJCGNDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


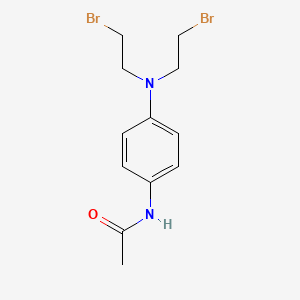
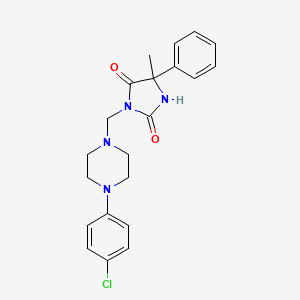
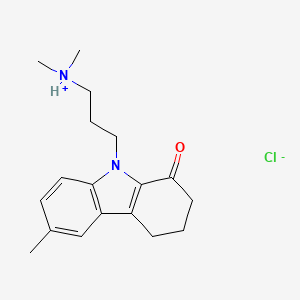
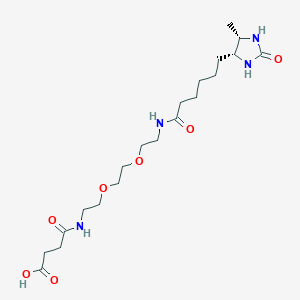
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
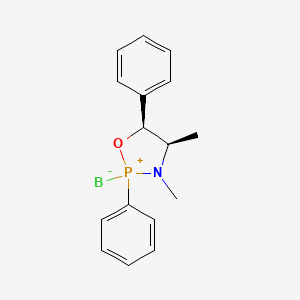
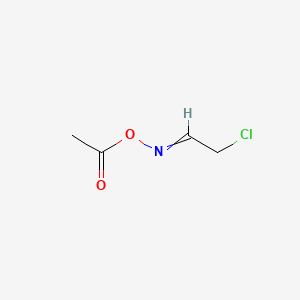
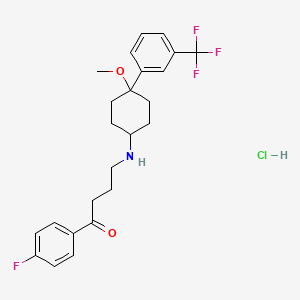
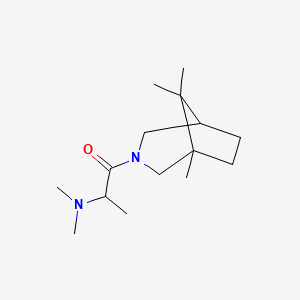
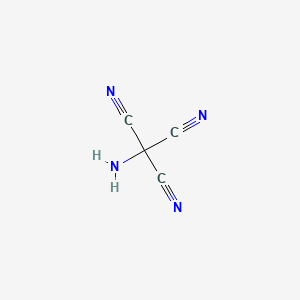
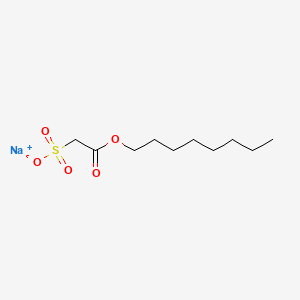
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
